Polymerization Mechanism and Initiator Kinetics
Z-Gly-NCA belongs to the NNCA class, which polymerizes via a mechanism distinct from α-amino acid NCAs. DFT computational studies reveal that while both α-amino acid NCAs (exemplified by L-alanine-NCA) and NNCAs (exemplified by sarcosine-NCA) follow the normal amine mechanism (NAM), the rate-determining step for both is amine addition on the 5-carbonyl group rather than decarboxylation [1]. Critically, the energy barrier for secondary amine initiation is lower than for primary amine initiation across both NCA and NNCA systems, confirming that secondary amines can initiate NNCA polymerization as fast as or faster than primary amines [1]. This mechanistic distinction enables polymerization initiation strategies for Z-Gly-NCA that differ from those optimal for α-amino acid NCAs, with direct implications for initiator selection and polymerization kinetics [1].
| Evidence Dimension | Polymerization mechanism (rate-determining step and initiation kinetics) |
|---|---|
| Target Compound Data | Z-Gly-NCA (NNCA class): rate-determining step = amine addition on 5-carbonyl group; secondary amine initiation energy barrier lower than primary amine initiation |
| Comparator Or Baseline | α-Amino acid NCAs (e.g., L-alanine-NCA): rate-determining step = amine addition on 5-carbonyl group; secondary amine initiation energy barrier also lower than primary amine initiation |
| Quantified Difference | Reactivity ratios (r) of Ala-NCA and Sar-NCA are close to 1 (r1 × r2 ≈ 1), indicating random copolymerization behavior when NNCA and α-amino acid NCA are copolymerized |
| Conditions | DFT computation (Møller-Plesset perturbation theory, coupled cluster theory); experimental copolymerization in N,N-dimethylformamide (DMF) |
Why This Matters
The mechanistic validation that secondary amines initiate NNCA polymerization efficiently informs initiator selection, enabling faster polymerization initiation compared to primary amine-only strategies, which can improve process throughput and reduce side reactions.
- [1] Liu J, Ling J. DFT study on amine-mediated ring-opening mechanism of α-amino acid N-carboxyanhydride and N-substituted glycine N-carboxyanhydride: Secondary amine versus primary amine. J Phys Chem A. 2015;119(27):7070-7074. View Source
